REACTION_CXSMILES
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[NH2:1][C:2]1[C:10]([C:11]([F:14])([F:13])[F:12])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl:15][CH:16]([CH2:20][CH2:21][CH2:22]C)[C:17](Cl)=O>C1(C)C=CC=CC=1>[Cl:15][CH:16]([C:17]1[O:5][C:4](=[O:6])[C:3]2[CH:7]=[CH:8][CH:9]=[C:10]([C:11]([F:12])([F:13])[F:14])[C:2]=2[N:1]=1)[CH2:20][CH2:21][CH3:22]
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Name
|
|
Quantity
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10.25 g
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Type
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reactant
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Smiles
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NC1=C(C(=O)O)C=CC=C1C(F)(F)F
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Name
|
|
Quantity
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20.3 g
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Type
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reactant
|
Smiles
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ClC(C(=O)Cl)CCCC
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Name
|
|
Quantity
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20 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for one hour
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Duration
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1 h
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Type
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CUSTOM
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Details
|
toluene and excess acid chloride were removed by distillation
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Type
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CUSTOM
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Details
|
The residue was chromatographed over silica gel
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Type
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WASH
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Details
|
eluted with methylene chloride
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Type
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WASH
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Details
|
Elution with a 1-1 ethyl acetate-petroleum ether (b.p.=60°-80° C.) mixture
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Name
|
|
Type
|
product
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Smiles
|
ClC(CCC)C1=NC2=C(C(O1)=O)C=CC=C2C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 55% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |